molecular formula C17H24BrN3O3 B2663699 tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate CAS No. 1233958-21-8

tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate

Cat. No.: B2663699
CAS No.: 1233958-21-8
M. Wt: 398.301
InChI Key: XIFSRNGPIOLBNU-UHFFFAOYSA-N
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Description

tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with 3-bromophenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various fields .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: It can act as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate stands out due to its specific combination of functional groups, which provides unique reactivity and potential for diverse applications. Its structure allows for modifications that can lead to the development of new compounds with tailored properties .

Properties

IUPAC Name

tert-butyl 4-[(3-bromophenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-9-7-13(8-10-21)19-15(22)20-14-6-4-5-12(18)11-14/h4-6,11,13H,7-10H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFSRNGPIOLBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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